6-Chloro-4-hydrazino-8-methylquinoline hydrochloride
CAS No.: 1172722-59-6
Cat. No.: VC15940855
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172722-59-6 |
|---|---|
| Molecular Formula | C10H11Cl2N3 |
| Molecular Weight | 244.12 g/mol |
| IUPAC Name | (6-chloro-8-methylquinolin-4-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C10H10ClN3.ClH/c1-6-4-7(11)5-8-9(14-12)2-3-13-10(6)8;/h2-5H,12H2,1H3,(H,13,14);1H |
| Standard InChI Key | LGBBFAMZUMNJES-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC2=C(C=CN=C12)NN)Cl.Cl |
Introduction
6-Chloro-4-hydrazino-8-methylquinoline hydrochloride is a complex organic compound with a molecular formula of C10H10ClN3.HCl and a molecular weight of approximately 244.12 g/mol . It belongs to the quinoline class, which is a bicyclic aromatic compound containing nitrogen. The presence of the hydrazino group (-NH-NH2) and chlorine atom contributes to its unique chemical properties and potential biological activities.
Synthesis Methods
Several synthesis methods have been developed for 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride, although specific detailed procedures are not widely documented in the available literature. Generally, quinoline derivatives are synthesized through reactions involving the formation of the quinoline ring, followed by the introduction of functional groups such as chlorine and hydrazino groups.
Biological Activities and Applications
6-Chloro-4-hydrazino-8-methylquinoline hydrochloride is primarily used in biochemical research, particularly in proteomics. Its biological activities are attributed to the functional groups present in its structure. While specific biological activity data for this compound is limited, quinoline derivatives are known for their diverse pharmacological properties, including potential anticancer, antiviral, and antimicrobial effects .
Comparison with Similar Compounds
Other compounds with similar quinoline structures, such as 8-Chloro-4-hydrazino-6-methylquinoline hydrochloride, may exhibit different biological activities due to variations in their molecular structure . For example, the position of the methyl group can influence the compound's reactivity and biological efficacy.
| Compound | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride | Quinoline with Cl at 6-position, hydrazino at 4-position, methyl at 8-position | Potential biological activities in proteomics |
| 8-Chloro-4-hydrazino-6-methylquinoline hydrochloride | Similar quinoline structure; different methyl position | May exhibit different biological activities |
| 4-Hydrazinobenzoic Acid | Contains a carboxylic acid group; no chlorine | Known for its role in dye synthesis |
Research and Development
Research on quinoline derivatives, including 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride, is ongoing due to their potential applications in drug development and biochemical research. The compound's unique functional groups make it a valuable tool for studying protein interactions and enzymatic activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume